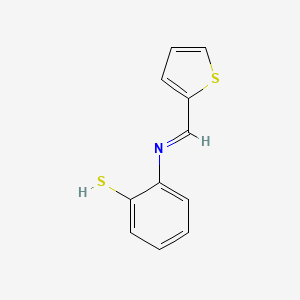
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the purine ring.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the sugar moiety or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced nucleoside analogs.
Substitution: Substituted purine nucleosides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs.
Biology
In biological research, it is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding the cellular uptake and incorporation of nucleosides into DNA and RNA.
Medicine
Medically, this compound has shown promise in antiviral and anticancer therapies. It acts by inhibiting viral replication or inducing apoptosis in cancer cells.
Industry
In the pharmaceutical industry, it is used in the development of new drugs. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides. It is incorporated into DNA or RNA during replication or transcription, leading to chain termination or faulty protein synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A natural nucleoside with similar structural features.
Vidarabine: Another synthetic nucleoside analog used in antiviral therapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is unique due to its pyrrolidinyl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This structural modification allows for more effective targeting of viral and cancerous cells.
This detailed overview provides a comprehensive understanding of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
134934-79-5 |
|---|---|
Molecular Formula |
C14H20N6O3 |
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(8(5-21)23-14)19-3-1-2-4-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI Key |
USMBLWBQWVSNBN-GCDPNZCJSA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1CCN(C1)C2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)






